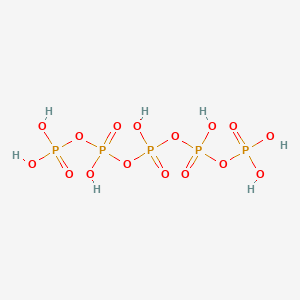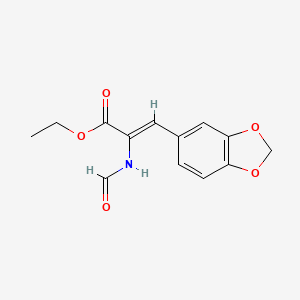
Ethyl 2-formamido (dioxo-phenyl) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formamido (dioxo-phenyl) acrylate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a dioxo-phenyl group attached to an acrylate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods utilize similar reagents and conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Continuous flow processes may also be employed to enhance the safety and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-formamido (dioxo-phenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the acrylate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted acrylates and phenyl derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-formamido (dioxo-phenyl) acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-formamido (dioxo-phenyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the acrylate moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-nitrophenylacrylate: A precursor in the synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate.
Phenyl acrylamide: Shares the acrylate backbone but differs in the substituents attached to the phenyl ring.
Indole derivatives: Contain similar aromatic structures and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
136986-57-7 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-17-13(16)10(14-7-15)5-9-3-4-11-12(6-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,15)/b10-5- |
Clave InChI |
RTDBZJACGBEUOI-YHYXMXQVSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC=O |
SMILES canónico |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


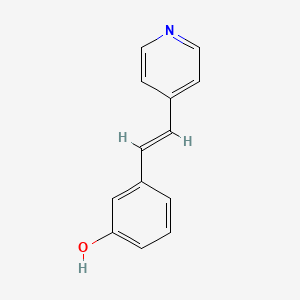

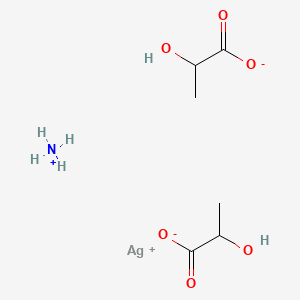
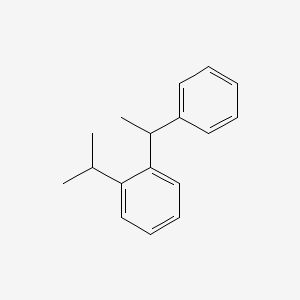



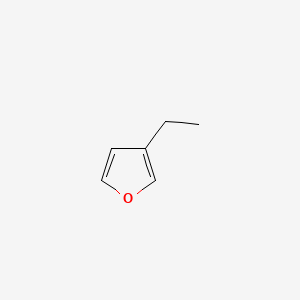
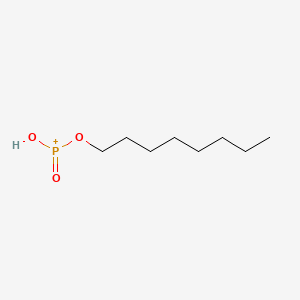

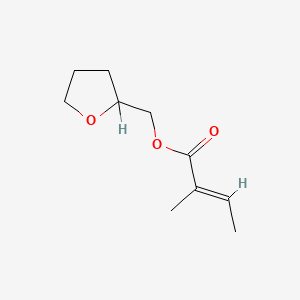

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
